

An In-depth Technical Guide to (1R,3R)-3-Aminocyclopentanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1R,3R)-3-Aminocyclopentanol

Cat. No.: B062027

[Get Quote](#)

This technical guide provides a comprehensive overview of **(1R,3R)-3-Aminocyclopentanol**, a chiral building block with significant potential in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical identity, physicochemical properties, and synthetic methodologies.

Chemical Identity and Properties

(1R,3R)-3-Aminocyclopentanol is a bifunctional organic molecule containing both an amino and a hydroxyl group on a cyclopentane ring. The specific stereochemistry, designated as (1R,3R), defines the trans relationship between these two functional groups.

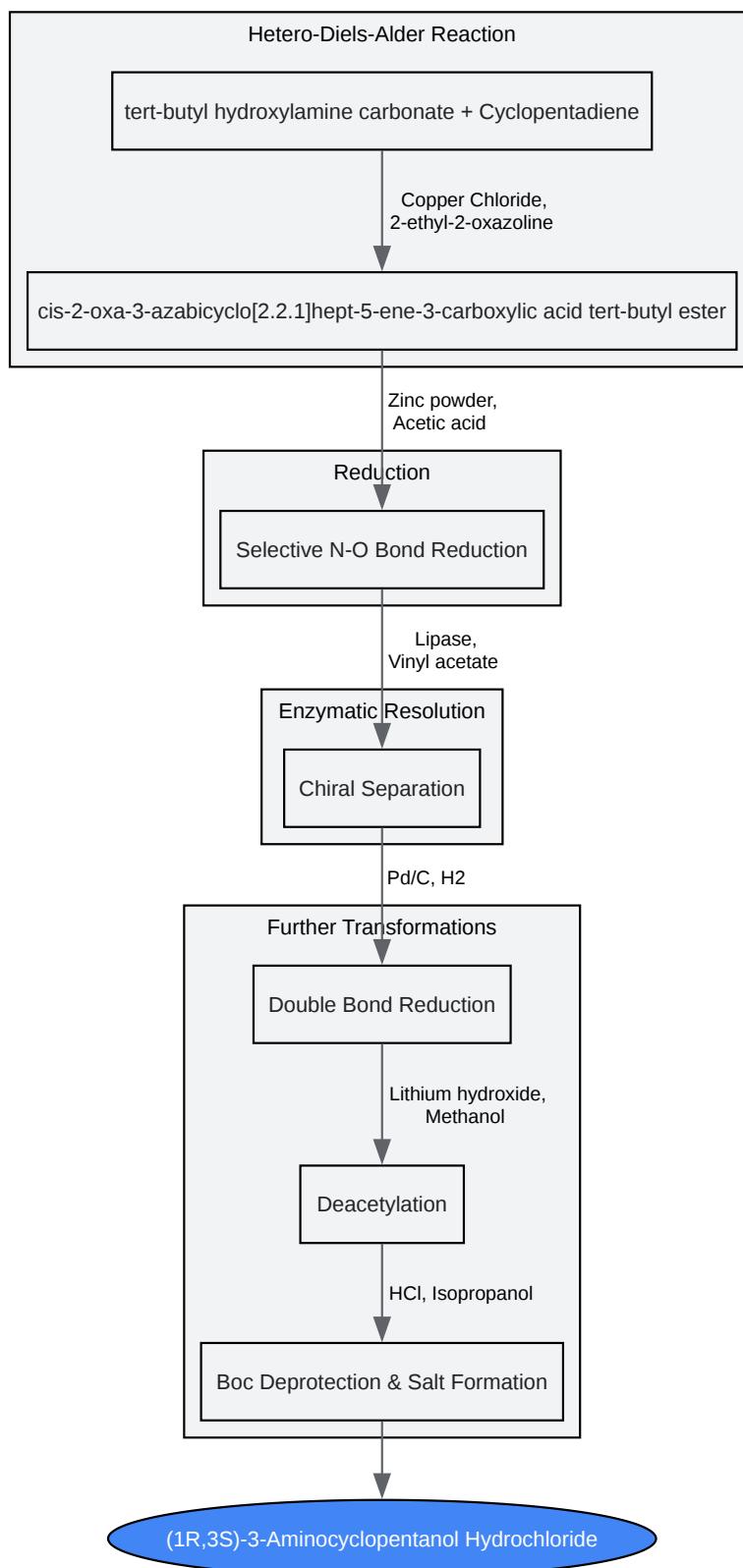
Table 1: Chemical Identifiers for **(1R,3R)-3-Aminocyclopentanol**

Identifier	Value	Reference
IUPAC Name	trans-(1R,3R)-3-aminocyclopentan-1-ol	[1]
CAS Number	167298-58-0, 946826-74-0	[1]
Molecular Formula	C ₅ H ₁₁ NO	[1]
Molecular Weight	101.15 g/mol	[1]
InChI Key	YHFYRVZIONNYSM- RFZPGFLSSA-N	[1]
Canonical SMILES	C1C--INVALID-LINK--O	[1]

Table 2: Physicochemical Properties of **(1R,3R)-3-Aminocyclopentanol**

Property	Value	Reference
Topological Polar Surface Area	46.3 Å ²	[1]
Hydrogen Bond Donor Count	2	[1] [2] [3]
Hydrogen Bond Acceptor Count	2	[2] [3]
Rotatable Bond Count	0	[2]
Exact Mass	101.084063974 g/mol	[2] [3]
Complexity	65.1	[1] [3]

Stereochemical Significance in Drug Design


The precise three-dimensional arrangement of atoms is critical for a molecule's biological activity. **(1R,3R)-3-Aminocyclopentanol** has two chiral centers, which gives rise to four possible stereoisomers. The (1R,3R) and (1S,3S) isomers are one pair of enantiomers with a trans relationship between the amino and hydroxyl groups, while the (1R,3S) and (1S,3R) isomers are another pair of enantiomers with a cis relationship.[\[4\]](#) The therapeutic efficacy of many drugs is often attributed to a single enantiomer, with the other being inactive or

contributing to adverse effects. The defined stereochemistry of **(1R,3R)-3-Aminocyclopentanol** makes it a valuable synthon for the synthesis of enantiomerically pure drug candidates.

Synthesis Methodologies: A Representative Example

While specific experimental protocols for the synthesis of **(1R,3R)-3-Aminocyclopentanol** are not readily available in the public domain, a common approach for synthesizing related aminocyclopentanol derivatives involves a chemo-enzymatic method. The following is a representative workflow for the synthesis of the closely related (1R,3S)-3-Aminocyclopentanol hydrochloride, which illustrates the key steps that could be adapted for the synthesis of other stereoisomers.

Experimental Workflow: Chemo-enzymatic Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride

[Click to download full resolution via product page](#)

Caption: Chemo-enzymatic synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride.

Detailed Experimental Protocol for (1R,3S)-3-Aminocyclopentanol Hydrochloride Synthesis

- Step 1: Hetero-Diels-Alder Reaction: Tert-butyl hydroxylamine carbonate is oxidized in the presence of a copper chloride catalyst and 2-ethyl-2-oxazoline to form tert-butyl nitrosyl carbonate. This intermediate reacts *in situ* with cyclopentadiene via a hetero-Diels-Alder reaction to yield *cis*-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester. The reaction is typically carried out at a temperature of 20-30°C.[5]
- Step 2: Selective Reduction: The nitrogen-oxygen bond of the bicyclic intermediate is selectively reduced using a zinc powder and acetic acid system.[5]
- Step 3: Enzymatic Chiral Resolution: The racemic mixture is subjected to enzymatic resolution using a lipase, such as Lipozyme 40086, and vinyl acetate as the acyl donor. This step selectively acylates one enantiomer, allowing for the separation of the two.[4]
- Step 4: Double Bond Reduction: The double bond in the cyclopentene ring is reduced via hydrogenation using a palladium on carbon (Pd/C) catalyst.[5]
- Step 5: Deacetylation: The acetyl protecting group is removed under alkaline conditions, for example, using lithium hydroxide in methanol.[4][5]
- Step 6: Deprotection and Salt Formation: The tert-butoxycarbonyl (Boc) protecting group is removed in an acidic medium. A solution of hydrogen chloride in isopropanol, prepared *in situ* from acetyl chloride and isopropanol, is used to deprotect the amine and form the hydrochloride salt. The final product is typically isolated by crystallization.[4][5]

Applications in Pharmaceutical Synthesis

Chiral aminocyclopentanols are valuable intermediates in the synthesis of various pharmaceutical compounds. For instance, the (1R,3S) isomer is a key intermediate in the synthesis of Bictegravir, an integrase strand transfer inhibitor used for the treatment of HIV infection.[6][7] While specific applications for the (1R,3R) isomer are less documented in publicly available literature, its unique stereochemical arrangement makes it a promising candidate for the development of novel therapeutics where this specific chirality is required for optimal biological activity.

Conclusion

(1R,3R)-3-Aminocyclopentanol is a chiral synthon with significant potential in medicinal chemistry. This guide has provided essential information regarding its chemical identity, physicochemical properties, and a representative synthetic approach based on methodologies for a related stereoisomer. Further research into the synthesis and application of this specific isomer will undoubtedly expand its role in the development of new and effective pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1R,3R)-3-Aminocyclopentanol | C5H11NO | CID 22827986 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. (1R,3S)-3-AMINOCYCLOPENTANOL(Hydrochloride form) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompas.com]
- 3. (1R,3S)-3-Aminocyclopentanol | C5H11NO | CID 21308749 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 6. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
- 7. (1R,3S)-3-Aminocyclopentanol | 1110772-05-8 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (1R,3R)-3-Aminocyclopentanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b062027#iupac-name-and-cas-number-for-1r-3r-3-aminocyclopentanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com